8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is a boronic ester derivative of imidazo[1,2-b]pyridazine. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction . The general synthetic route can be summarized as follows:
Formation of Boronic Acid: The starting material, 8-Methylimidazo[1,2-b]pyridazine, is reacted with a boron source such as boronic acid.
Protection with Pinacol: The boronic acid is then protected using pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The boronic ester can participate in substitution reactions, where the boronic group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological pathways and mechanisms due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling. The boronic ester group facilitates the transfer of the organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the halide substrate . This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura cross-coupling.
Allylboronic Acid Pinacol Ester: Used in similar reactions and known for its reactivity with carboxylic acids.
Benzothiazole-6-boronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
Uniqueness
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is unique due to its specific structure, which includes the imidazo[1,2-b]pyridazine scaffold. This structure imparts unique reactivity and stability, making it particularly useful in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H18BN3O2 |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-10(16-17-7-6-15-11(9)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
GWEOLRMOQVKILW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.